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Compound of Interest

Compound Name: Defluoro Prasugrel Hydrochloride

Cat. No.: B588184 Get Quote

In the intricate world of cellular regulation, epigenetics offers a layer of control beyond the static

DNA sequence. One of the key players in this domain is the Enhancer of Zeste Homolog 2

(EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2's

primary role is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark

overwhelmingly associated with transcriptional repression.[1][3] Aberrant EZH2 activity is a

hallmark of numerous human cancers, including glioblastoma, lymphoma, and various solid

tumors, making it a compelling target for therapeutic intervention.[4][5][6] This guide provides a

comprehensive technical overview of GSK343, a potent and selective small-molecule inhibitor

of EZH2, designed to serve as a critical tool for researchers investigating the therapeutic

potential of EZH2 inhibition.

GSK343: Chemical and Physical Properties
GSK343 is a cell-permeable indazole derivative that has become a cornerstone chemical probe

for studying EZH2 biology. Its properties are summarized below.
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Property Value Source(s)

CAS Number 1346704-33-3 [7][8]

Molecular Formula C₃₁H₃₉N₇O₂ [7]

Molecular Weight 541.69 g/mol [7]

Purity ≥98% [7]

Solubility
Soluble to 20 mM in DMSO

with gentle warming
[7]

Storage
Store at -20°C as a solid or in

solution
[7][9]

Mechanism of Action: Competitive Inhibition of
EZH2
GSK343 functions as a highly potent, S-adenosyl-L-methionine (SAM)-competitive inhibitor of

EZH2.[5][7] SAM is the universal methyl donor for all histone methyltransferases; by competing

with SAM for the binding pocket of EZH2, GSK343 effectively prevents the transfer of a methyl

group to the histone H3 tail. This leads to a global reduction in H3K27me3 levels, subsequently

de-repressing EZH2 target genes, many of which are tumor suppressors.[5][10]

The selectivity of GSK343 is a critical feature. It exhibits remarkable potency against EZH2 with

an IC₅₀ of approximately 4 nM.[6][7][11] Its selectivity for EZH2 is over 60-fold greater than for

the homologous EZH1 methyltransferase and more than 1000-fold greater than for a wide

panel of other histone methyltransferases.[5][6][7] This high degree of selectivity ensures that

observed biological effects can be confidently attributed to the inhibition of EZH2.
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Caption: Mechanism of GSK343 action on the EZH2 enzyme complex.

Downstream Cellular Consequences of EZH2
Inhibition
By reversing the repressive H3K27me3 mark, GSK343 triggers a cascade of cellular events

with significant anti-neoplastic effects across various cancer models.

Cell Cycle Arrest and Proliferation: GSK343 treatment consistently leads to a reduction in

cancer cell proliferation.[7] In glioma cells, for instance, it induces a G₀/G₁ cell cycle arrest.[5]

This anti-proliferative effect has been demonstrated in prostate cancer, breast cancer,

glioma, and neuroblastoma cell lines.[5][7][12]
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Induction of Apoptosis and Autophagy: The compound can promote programmed cell death.

In osteosarcoma cells, GSK343 induces apoptosis by increasing the expression of cleaved

Caspase-3 and PARP.[13] It has also been shown to act as an autophagy inducer in breast

cancer cells.[5][14]

Reversal of Epithelial-Mesenchymal Transition (EMT): EMT is a key process in cancer

invasion and metastasis. Studies in glioma have shown that GSK343 can reverse EMT,

evidenced by an increase in the epithelial marker E-cadherin and a decrease in

mesenchymal markers like N-cadherin, Vimentin, and MMPs.[1][5]

Modulation of Inflammatory and Immune Pathways: Recent research highlights GSK343's

role in modulating inflammatory signaling. In glioblastoma models, it was found to regulate

the canonical and non-canonical NF-κB pathways, reducing the levels of pro-inflammatory

cytokines like IL-1β and TNF-α.[1] Furthermore, it can enhance the expression of

chemokines CXCL9, CXCL10, and CXCL11, which are involved in recruiting immune cells to

the tumor microenvironment.[1]
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Caption: Key downstream cellular pathways affected by GSK343-mediated EZH2 inhibition.

Experimental Protocols and Considerations
The following protocols are generalized starting points. Optimization is essential for specific cell

lines and experimental aims.

Protocol 1: In Vitro Cell Viability Assay
This protocol assesses the dose-dependent effect of GSK343 on cancer cell proliferation.

Cell Seeding: Plate cells (e.g., U87 glioma, LNCaP prostate cancer) in 96-well plates at a

density of 5,000-10,000 cells/well and allow them to adhere overnight.[5]
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Compound Preparation: Prepare a 5 mM stock solution of GSK343 in DMSO.[9] Serially

dilute this stock in culture medium to achieve final concentrations ranging from 5 nM to 50

μM.[1][5][9] Include a DMSO-only vehicle control (e.g., 0.1% DMSO).[5]

Treatment: Replace the medium in the cell plates with the medium containing the various

concentrations of GSK343 or vehicle control.

Incubation: Incubate the plates for 24, 48, and 72 hours.[5]

Viability Assessment: Use a standard viability reagent such as Cell Counting Kit-8 (CCK-8) or

MTT assay according to the manufacturer's instructions.

Data Analysis: Measure absorbance at the appropriate wavelength. Normalize the results to

the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Western Blot for H3K27me3 Reduction
This protocol validates the on-target activity of GSK343 by measuring the reduction in its direct

downstream epigenetic mark.

Cell Treatment: Seed cells in 6-well plates and treat with GSK343 (e.g., 5 μM) or DMSO

vehicle for 48 hours.[5][9]

Histone Extraction: Harvest cells and perform histone extraction using a commercial kit or a

standard acid extraction protocol.

Protein Quantification: Determine the protein concentration of the extracts using a BCA or

Bradford assay.

SDS-PAGE and Transfer: Load equal amounts of protein (15-20 µg) onto a polyacrylamide

gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate with a primary antibody against H3K27me3 (e.g., Cell Signaling Technology

#9733) overnight at 4°C.[9]
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Loading Control: Re-probe the membrane with an antibody for total Histone H3 to ensure

equal loading.[9]

In Vivo Efficacy
GSK343 has demonstrated anti-tumor activity in various xenograft models, although its

pharmacokinetic properties may limit its use in some long-term studies.[11][12] In an orthotopic

glioma mouse model, GSK343 treatment significantly inhibited tumor growth and prolonged

survival.[5][14] Similarly, in a neuroblastoma xenograft model, GSK343 treatment resulted in a

significant decrease in tumor growth compared to vehicle-treated animals.[12] Dosing regimens

in mice have ranged from 5 mg/kg to 10 mg/kg administered intraperitoneally.[1][15]

Summary of Biological Activity
Parameter Cell Line / System Value Source(s)

IC₅₀ (EZH2) Enzymatic Assay 4 nM [7][8][11]

IC₅₀ (EZH1) Enzymatic Assay 240 nM [11]

IC₅₀ (H3K27me3

reduction)

HCC1806 Breast

Cancer Cells
174 nM [8][11]

IC₅₀ (Cell Growth)
LNCaP Prostate

Cancer Cells
2.9 µM [11]

IC₅₀ (Cell Growth)
U87/LN229 Glioma

Cells
~5 µM [5][14]

Conclusion and Future Directions
GSK343 is an indispensable chemical probe for elucidating the multifaceted roles of EZH2 in

health and disease. Its high potency and selectivity have enabled researchers to dissect the

downstream consequences of EZH2 inhibition with confidence. The compelling preclinical data

generated using GSK343 and other EZH2 inhibitors have paved the way for the clinical
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development of next-generation compounds for cancer therapy. Future research will likely

focus on exploring synergistic combinations with other targeted agents, overcoming potential

resistance mechanisms, and expanding the therapeutic application of EZH2 inhibition to non-

oncological diseases, such as neurodegenerative disorders.[4][15]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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